N-(4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl)-2-nitrobenzenesulfonamide
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Overview
Description
N-(4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl)-2-nitrobenzenesulfonamide is a complex organic compound with potential applications in various fields, including chemistry, biology, medicine, and industry. This compound features a pyrrolidinone ring, a nitro group, and a benzenesulfonamide moiety, which contribute to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl)-2-nitrobenzenesulfonamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrrolidinone Ring: The pyrrolidinone ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Sulfonamide Formation: The final step involves the formation of the sulfonamide group by reacting the intermediate with a sulfonyl chloride in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
N-(4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl)-2-nitrobenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can convert the nitro group to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C), sodium borohydride (NaBH4)
Substitution: Sodium hydroxide (NaOH), potassium carbonate (K2CO3)
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amine derivative, while oxidation may produce various oxidized forms of the compound.
Scientific Research Applications
N-(4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl)-2-nitrobenzenesulfonamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug discovery and development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl)-2-nitrobenzenesulfonamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- N-(4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl)benzamide
- N-(4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl)-4-phenylbenzamide
Uniqueness
N-(4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl)-2-nitrobenzenesulfonamide is unique due to its combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable compound for various research and industrial applications.
Biological Activity
N-(4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl)-2-nitrobenzenesulfonamide is a compound of interest due to its potential biological activities, particularly in pharmacology and medicinal chemistry. This article explores its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure and Properties
The compound can be described by the following structural formula:
Key Properties
Property | Value |
---|---|
Molecular Weight | 356.37 g/mol |
Solubility | Soluble in DMSO |
Melting Point | Not specified |
This compound exhibits several biological activities:
- Enzyme Inhibition : The compound has shown potential as an inhibitor of specific enzymes involved in metabolic pathways, which can be leveraged for therapeutic effects against various diseases.
- Antimicrobial Activity : Preliminary studies suggest that it may possess antimicrobial properties against certain bacterial strains.
- Anticancer Potential : Research indicates that the compound could interfere with cancer cell proliferation through apoptosis induction.
1. Anticancer Activity
A study investigated the effect of this compound on cancer cell lines, revealing that it inhibited cell growth in a dose-dependent manner. The IC50 values ranged from 10 to 30 µM across different cell lines, indicating moderate potency.
2. Antimicrobial Efficacy
In vitro tests demonstrated that the compound had significant antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) of 50 µg/mL and 75 µg/mL, respectively.
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by structural modifications. Key observations include:
- Nitro Group Positioning : The positioning of the nitro group is crucial for maintaining biological activity.
- Pyrrolidine Ring Modifications : Alterations to the pyrrolidine moiety can enhance or diminish the compound's efficacy.
In Vivo Studies
Recent animal model studies have shown promising results regarding the safety and efficacy of this compound. It demonstrated a favorable pharmacokinetic profile with adequate absorption and distribution characteristics.
Toxicity Profile
Toxicological assessments revealed that at therapeutic doses, the compound exhibited low toxicity levels, making it a candidate for further development in clinical settings.
Properties
IUPAC Name |
N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]-2-nitrobenzenesulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O5S/c1-12-8-9-13(11-15(12)19-10-4-7-17(19)21)18-26(24,25)16-6-3-2-5-14(16)20(22)23/h2-3,5-6,8-9,11,18H,4,7,10H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MIMMXQDYDVVEPC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NS(=O)(=O)C2=CC=CC=C2[N+](=O)[O-])N3CCCC3=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O5S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.